molecular formula C26H33FO7 B13862940 Flunisolide Acetate-D6

Flunisolide Acetate-D6

Cat. No.: B13862940
M. Wt: 482.6 g/mol
InChI Key: WEGNFRKBIKYVLC-UVOKQUFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flunisolide Acetate-D6 is a deuterium-labeled derivative of Flunisolide Acetate. It is a synthetic corticosteroid used primarily for its anti-inflammatory properties. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Flunisolide Acetate-D6 involves the incorporation of deuterium atoms into the Flunisolide Acetate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is designed to be efficient and cost-effective while maintaining high standards of quality control .

Chemical Reactions Analysis

Types of Reactions: Flunisolide Acetate-D6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior under different conditions and its interactions with other molecules.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated alcohols. Substitution reactions can lead to the formation of various deuterated analogs .

Scientific Research Applications

Flunisolide Acetate-D6 has a wide range of scientific research applications:

Mechanism of Action

Flunisolide Acetate-D6 exerts its effects by activating glucocorticoid receptors. This activation leads to the inhibition of phospholipase A2 and the subsequent reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes. The compound’s anti-inflammatory actions are primarily due to its ability to suppress the immune response and reduce inflammation

Properties

Molecular Formula

C26H33FO7

Molecular Weight

482.6 g/mol

IUPAC Name

[2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C26H33FO7/c1-13(28)32-12-20(31)26-21(33-23(2,3)34-26)10-16-15-9-18(27)17-8-14(29)6-7-24(17,4)22(15)19(30)11-25(16,26)5/h6-8,15-16,18-19,21-22,30H,9-12H2,1-5H3/t15?,16?,18-,19-,21+,22?,24-,25-,26+/m0/s1/i2D3,3D3

InChI Key

WEGNFRKBIKYVLC-UVOKQUFZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(O[C@@H]2CC3C4C[C@@H](C5=CC(=O)C=C[C@@]5(C4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C)F)C([2H])([2H])[2H]

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CC(C5=CC(=O)C=CC45C)F)O)C)OC(O2)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.